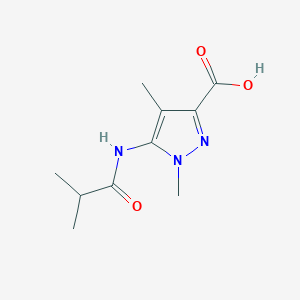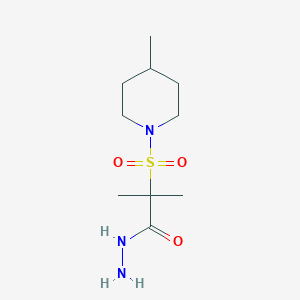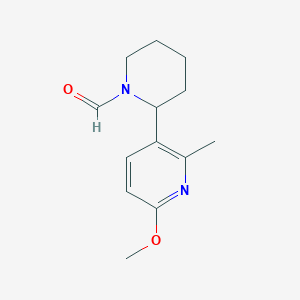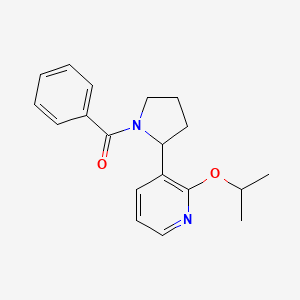
(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isopropoxypyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process while maintaining product quality .
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of (2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A structurally related compound with a pyrrolidine ring and a carbonyl group.
Phenylpyrrolidine: A compound featuring a pyrrolidine ring and a phenyl group.
Isopropoxypyridine: A compound with an isopropoxy group attached to a pyridine ring.
Uniqueness
(2-(2-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
phenyl-[2-(2-propan-2-yloxypyridin-3-yl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)23-18-16(10-6-12-20-18)17-11-7-13-21(17)19(22)15-8-4-3-5-9-15/h3-6,8-10,12,14,17H,7,11,13H2,1-2H3 |
Clave InChI |
FGKXWMHYDFGLQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


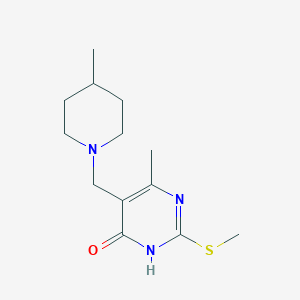

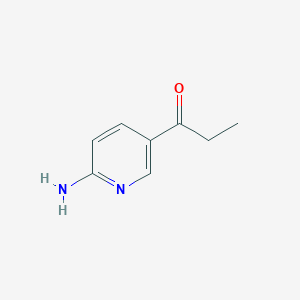


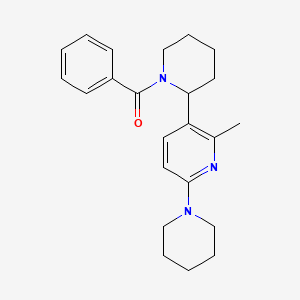

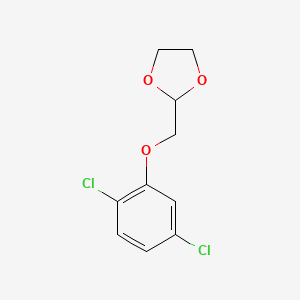
![2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11807904.png)


